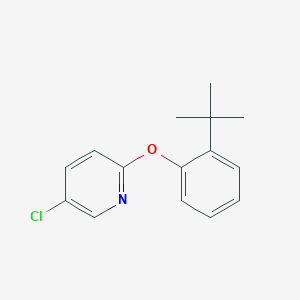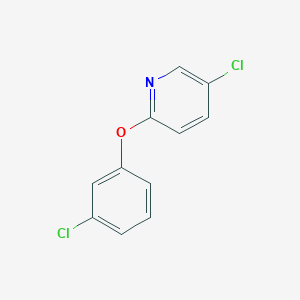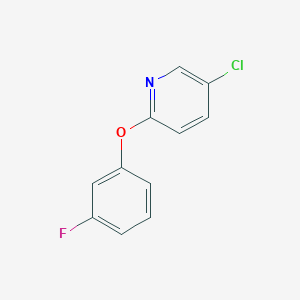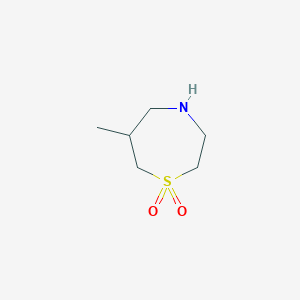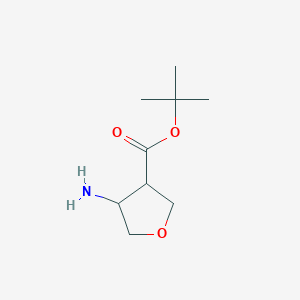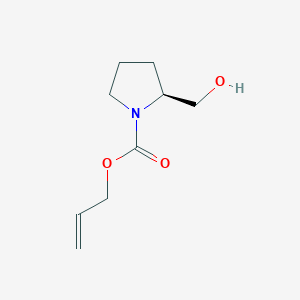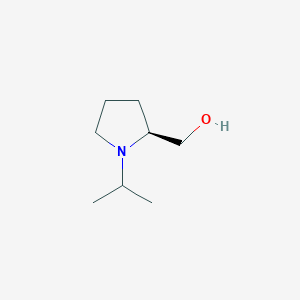
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol: is a chiral alcohol with a pyrrolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
-
Reduction of Pyrrolidinone Derivatives: : One common method involves the reduction of (S)-1-isopropylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol often involves large-scale reduction processes using optimized conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification techniques are employed to ensure the consistency and quality of the product.
化学反应分析
Types of Reactions
-
Oxidation: : (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
-
Reduction: : The compound can be further reduced to form more saturated derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Ethers, esters
科学研究应用
Chemistry
In organic synthesis, (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol is used as a chiral building block for the synthesis of complex molecules. Its chirality is crucial for the production of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are investigated for their therapeutic effects and as potential drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of polymers and advanced materials with specific properties.
作用机制
The mechanism by which (2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
®-1-isopropylpyrrolidin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-isopropylpyrrolidin-2-yl)methanol: The racemic mixture, which contains both enantiomers in equal proportions.
Pyrrolidin-2-yl)methanol: A similar compound without the isopropyl group, which may have different reactivity and applications.
Uniqueness
(2S)-1-(1-Methylethyl)-2-pyrrolidinemethanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chirality is particularly important in applications requiring enantiomerically pure compounds, such as in pharmaceuticals and asymmetric synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCUYISZYNEDKN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B7936842.png)
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(pyridin-3-yl)methanone](/img/structure/B7936852.png)
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(furan-2-yl)methanone](/img/structure/B7936853.png)
![isobutyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936860.png)
![Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936861.png)
